6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid
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Overview
Description
6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid is a unique chemical compound with intriguing applications in various fields. This compound is characterized by a pyrazole ring substituted with a fluorophenyl group, a carbonyl group, and an azaspirooctane moiety. Its complex structure makes it an interesting subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: This is usually achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves a coupling reaction, such as Suzuki coupling, to attach the fluorophenyl group to the pyrazole ring.
Formation of the Azaspirooctane Moiety: This is achieved through a series of cyclization reactions involving appropriate precursors.
Incorporation of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would follow similar steps but at a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automation may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid undergoes several types of reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can be used to modify the carbonyl and carboxylic acid groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the fluorophenyl group and pyrazole ring.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles, such as halogens and organometallic reagents, are employed.
Major Products Formed
The major products depend on the specific reactions but typically include oxidized and reduced derivatives, as well as various substitution products.
Scientific Research Applications
Chemistry
In chemistry, 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules, especially in medicinal chemistry.
Biology
Biologically, this compound can serve as a probe to study various biochemical pathways and molecular targets, due to its unique structure and functional groups.
Medicine
In medicine, this compound has potential therapeutic applications, particularly in developing new pharmaceuticals targeting specific molecular pathways involved in diseases.
Industry
Industrial applications include its use in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyrazole and azaspirooctane moieties provide unique spatial and electronic properties that influence its activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
6-azaspiro[2.5]octane derivatives
Uniqueness
The uniqueness of 6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2
Properties
IUPAC Name |
6-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-12-3-1-11(2-4-12)15-13(10-20-21-15)16(23)22-7-5-18(6-8-22)9-14(18)17(24)25/h1-4,10,14H,5-9H2,(H,20,21)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUHSVLCMAUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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